7-Hydroxyquetiapine is a major, pharmacologically active Phase I metabolite of the atypical antipsychotic quetiapine. Structurally characterized as a dibenzothiazepine derivative, it is primarily generated in vivo via cytochrome P450 2D6 (CYP2D6) mediated hydroxylation [1]. In commercial and research procurement, 7-hydroxyquetiapine is highly valued as an analytical reference standard for therapeutic drug monitoring (TDM), pharmacokinetic profiling, and forensic toxicology. Unlike the parent drug or its primary CYP3A4-derived metabolite norquetiapine, 7-hydroxyquetiapine provides a direct, quantifiable marker for assessing CYP2D6-specific metabolic pathways, inter-individual genetic variability in drug clearance, and downstream peroxidase-mediated bioactivation mechanisms linked to hematotoxicity [1].
Substituting 7-hydroxyquetiapine with the parent compound quetiapine or the more abundant metabolite norquetiapine fundamentally compromises assay integrity. Quetiapine and norquetiapine exhibit distinct receptor binding profiles, ion channel interactions, and bioactivation pathways [1]. For instance, while norquetiapine actively inhibits HCN1 channels, 7-hydroxyquetiapine lacks this activity, making it an essential structural negative control in electrophysiological studies [1]. Furthermore, in predictive toxicology, parent quetiapine cannot directly substitute for 7-hydroxyquetiapine in myeloperoxidase (MPO) assays, as the parent drug requires prior CYP2D6 conversion to form the reactive quinone-imine species responsible for neutrophil toxicity [2]. Procuring the exact 7-hydroxyquetiapine standard is therefore mandatory for isolating downstream toxicological mechanisms and accurately phenotyping CYP2D6 metabolic clearance without confounding upstream enzymatic variables.
Electrophysiological assessments using Xenopus laevis oocytes demonstrate a stark functional divergence between quetiapine metabolites. While norquetiapine selectively inhibits HCN1 currents by shifting the voltage-dependence of activation (IC50 = 13.9 ± 0.8 µM), 7-hydroxyquetiapine exhibits no inhibitory effect on HCN1 channels [1]. This complete lack of HCN1 inhibition establishes 7-hydroxyquetiapine as a critical structural comparator and negative control when mapping the ion channel targets of atypical antipsychotics [1].
| Evidence Dimension | HCN1 Channel Inhibition (IC50) |
| Target Compound Data | No inhibitory effect observed |
| Comparator Or Baseline | Norquetiapine (N-desalkylquetiapine): IC50 = 13.9 ± 0.8 µM |
| Quantified Difference | Complete absence of HCN1 inhibition vs. potent micromolar inhibition by norquetiapine |
| Conditions | Two-electrode voltage clamp recordings in Xenopus laevis oocytes |
Procuring 7-hydroxyquetiapine provides an essential negative control for isolating the specific structural moieties responsible for HCN1 channel modulation in neuropharmacological assays.
In predictive toxicology models assessing drug-induced neutropenia, the parent drug quetiapine does not directly form reactive intermediates when incubated with myeloperoxidase (MPO) and hydrogen peroxide. Instead, it must first be metabolized to 7-hydroxyquetiapine [1]. Studies demonstrate that 7-hydroxyquetiapine is directly oxidized by human MPO to form a reactive quinone-imine and a reactive radical, which subsequently form covalent glutathione adducts [1]. Utilizing 7-hydroxyquetiapine directly bypasses the need for CYP2D6 pre-incubation, allowing for precise, isolated quantification of MPO-mediated bioactivation.
| Evidence Dimension | Direct MPO-Mediated Reactive Intermediate Formation |
| Target Compound Data | Directly oxidized to reactive quinone-imine and radical species |
| Comparator Or Baseline | Quetiapine (Parent): Fails to directly form reactive nitrenium or quinone-imine without prior CYP2D6 metabolism |
| Quantified Difference | Direct vs. indirect bioactivation pathway for covalent glutathione adduct formation |
| Conditions | In vitro incubation with human myeloperoxidase, H2O2, and glutathione |
Direct procurement of 7-hydroxyquetiapine enables researchers to conduct isolated, high-throughput screens for MPO-mediated hematotoxicity without the confounding variability of upstream CYP2D6 metabolism.
The metabolic clearance of quetiapine is partitioned between multiple cytochrome P450 enzymes. While the major active metabolite norquetiapine is predominantly generated via CYP3A4, the formation of 7-hydroxyquetiapine is specifically catalyzed by CYP2D6[1]. In clinical pharmacokinetics and therapeutic drug monitoring (TDM), quantifying the ratio of 7-hydroxyquetiapine to parent quetiapine provides a direct, highly specific metric for evaluating CYP2D6 enzymatic activity and genetic polymorphism impacts, which cannot be accurately assessed using norquetiapine levels alone [1].
| Evidence Dimension | Primary Enzymatic Formation Pathway |
| Target Compound Data | Specifically catalyzed by CYP2D6 |
| Comparator Or Baseline | Norquetiapine: Predominantly catalyzed by CYP3A4 |
| Quantified Difference | Enzyme-specific metabolic origin (CYP2D6 vs. CYP3A4) |
| Conditions | In vitro human liver microsome assays and in vivo pharmacokinetic profiling |
As a highly specific CYP2D6 product, 7-hydroxyquetiapine is a mandatory analytical standard for laboratories conducting metabolic phenotyping and drug-drug interaction (DDI) studies.
Because 7-hydroxyquetiapine is a specific product of CYP2D6 metabolism, it is an indispensable reference standard for clinical laboratories developing multiplexed LC-MS/MS assays for quetiapine TDM [1]. Including this standard allows for the precise quantification of patient-specific metabolic clearance rates, facilitating the identification of CYP2D6 poor or ultrarapid metabolizers.
Leveraging its direct oxidation by human myeloperoxidase (MPO) to a reactive quinone-imine, 7-hydroxyquetiapine is a highly efficient precursor for predictive toxicology assays evaluating drug-induced neutropenia [2]. Procuring the pre-synthesized metabolite allows toxicologists to isolate MPO-mediated covalent binding events without requiring complex, multi-enzyme (CYP2D6 and MPO) incubation systems.
Given its complete lack of inhibitory activity against HCN1 channels—in stark contrast to the potent inhibition exhibited by norquetiapine—7-hydroxyquetiapine serves as a highly reliable structural negative control in patch-clamp and two-electrode voltage clamp assays[3]. It is critical for structure-activity relationship (SAR) studies aiming to map the specific pharmacophores responsible for ion channel modulation in atypical antipsychotics.
Irritant;Environmental Hazard